![molecular formula C10H14ClN3 B1394826 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine CAS No. 1219961-07-5](/img/structure/B1394826.png)
4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine
Overview
Description
4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine is a compound with the empirical formula C10H14ClN3 . It is a non-planar molecule with only one intramolecular close-contact association between a piperidinyl C—H group and a pyrimidine N atom .
Molecular Structure Analysis
The structure of 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine comprises a non-planar molecule with only one intramolecular close-contact association between a piperidinyl C—H group and a pyrimidine N atom . The pyrimidine-methylthio torsion angle is 5.7 (2)° .Scientific Research Applications
Pharmaceutical Research
4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine: is utilized in pharmaceutical research as a building block for the synthesis of various compounds. Its structure is pivotal in the development of drugs due to its potential biological activities. For instance, it can be used to create molecules that may act as inhibitors or modulators of biological pathways .
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in the construction of pyrimidine derivatives. These derivatives are often explored for their pharmacological properties, including antiviral, antibacterial, and anticancer activities .
Material Science
In material science, 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine can be employed in the design of organic semiconductors. Its electronic properties make it a candidate for use in optoelectronic devices .
Agricultural Chemistry
The compound’s derivatives may be investigated for their use in agricultural chemistry, such as pesticides or herbicides. The pyrimidine ring is a common motif in many agrochemicals due to its stability and biological activity .
Analytical Chemistry
As a standard in analytical chemistry, 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine can be used to calibrate instruments or validate analytical methods, ensuring the accuracy and precision of chemical analyses .
Chemical Biology
In chemical biology, this compound can be tagged with fluorescent groups or other markers to study biological systems. It can help in tracking the interaction of drugs with their targets or in mapping metabolic pathways .
Environmental Science
Research in environmental science may leverage this compound to study the degradation of pyrimidine-based pollutants. Understanding its breakdown can lead to better environmental monitoring and remediation strategies .
Nanotechnology
Lastly, in the field of nanotechnology, 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine could be used to synthesize nanomaterials or as a component in molecular self-assembly, contributing to the development of nanoscale devices .
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-(2-methylpiperidin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMAMNHWQNPJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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